

Application Notes: Quantifying Intestinal Permeability Using L-Rhamnose

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *L(+)Rhamnose Monohydrate*

Cat. No.: *B13392383*

[Get Quote](#)

Abstract

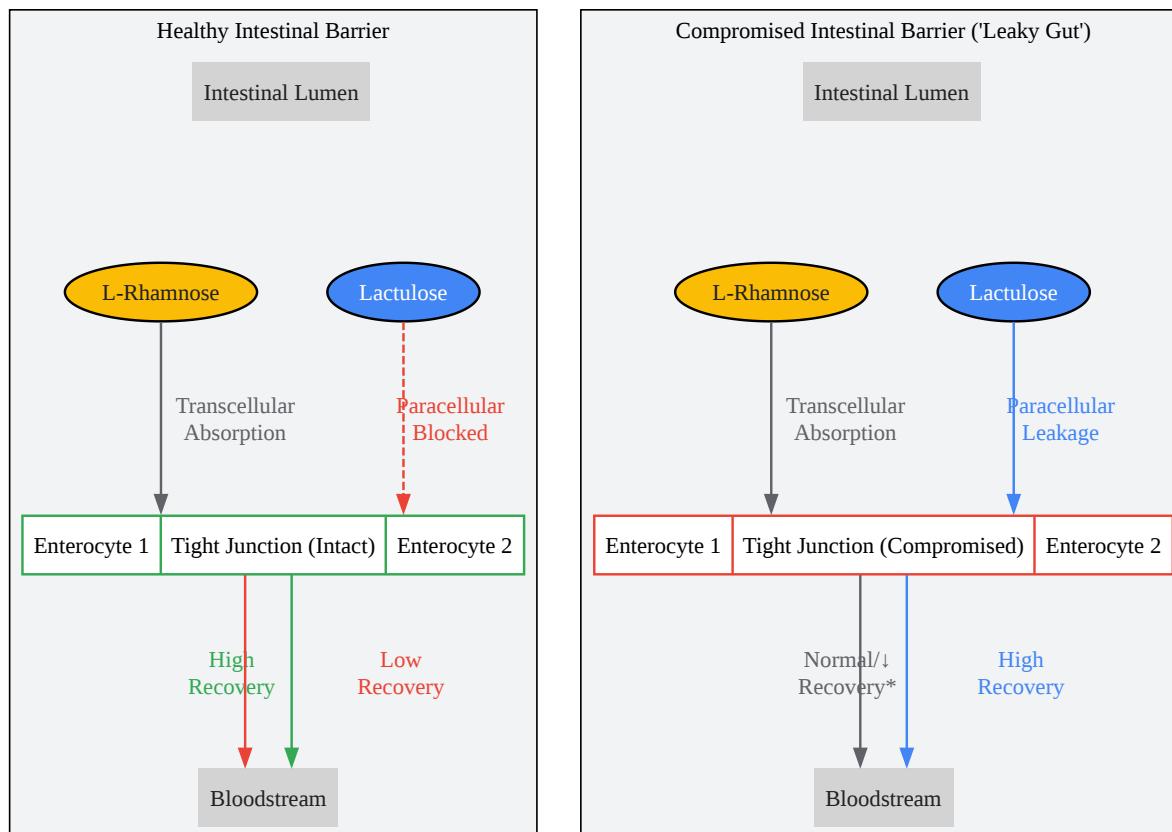
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of L-rhamnose as a probe for assessing intestinal permeability. We delve into the scientific principles underpinning the assay, provide detailed, field-tested protocols for *in vivo* studies, and offer insights into data analysis and interpretation. This guide emphasizes the widely adopted dual-sugar method, typically employing lactulose and L-rhamnose, to provide a robust and internally validated measure of intestinal barrier function.

Introduction to Intestinal Permeability

The intestinal epithelium serves a critical dual function: it must efficiently absorb nutrients while simultaneously acting as a formidable barrier against the entry of harmful luminal antigens, microorganisms, and toxins.^{[1][2]} This barrier is maintained by a single layer of epithelial cells sealed together by complex protein structures called tight junctions.^{[3][4]}

"Intestinal permeability," often referred to as "leaky gut," describes a state where the integrity of these tight junctions is compromised, leading to increased passage of molecules from the gut lumen into the bloodstream.^[2] This dysfunction is implicated in the pathophysiology of numerous gastrointestinal and systemic diseases, including Inflammatory Bowel Disease (IBD), celiac disease, food allergies, and metabolic disorders.^[1] Therefore, the ability to accurately quantify intestinal permeability is a crucial tool in disease diagnostics, monitoring therapeutic efficacy, and preclinical drug safety assessment.

Principle of the L-Rhamnose Permeability Assay


The gold standard for non-invasively assessing intestinal permeability is the differential sugar absorption test.^[2] This method relies on the oral administration of two non-metabolized sugar probes that are absorbed via different pathways and to different extents.

- L-Rhamnose (Monosaccharide): A small, metabolically inert sugar that is readily absorbed through the transcellular pathway (through the epithelial cells) and to a lesser extent via small pores in the paracellular pathway (between the cells).^[5] Its absorption is considered dependent on the total absorptive surface area of the small intestine.^{[5][6]} A key advantage of L-rhamnose over other monosaccharides like mannitol is that it is not commonly found in foods or medications, reducing the risk of baseline contamination.^{[2][6][7]}
- Lactulose (Disaccharide): A much larger sugar molecule that is poorly absorbed by healthy intestines. Its passage is almost exclusively restricted to the paracellular pathway.^[2] Therefore, an increase in lactulose absorption is a direct indicator of compromised tight junction integrity or "leakiness."^{[5][8]}

By measuring the urinary excretion of both sugars over a specific time period, a Lactulose-to-Rhamnose (L/R) ratio can be calculated. This ratio serves as a normalized index of intestinal permeability.^[8] An elevated L/R ratio indicates increased paracellular permeability, as lactulose passage increases disproportionately to that of rhamnose.^{[5][7][9]}

Mechanism of Differential Sugar Absorption

The following diagram illustrates the distinct absorption pathways for L-Rhamnose and Lactulose in a healthy versus a compromised intestinal barrier.

[Click to download full resolution via product page](#)

Caption: Differential absorption pathways. *Rhamnose recovery may decrease with severe mucosal damage due to reduced surface area.

Detailed Protocol: In Vivo Rodent Model

This protocol is designed for assessing intestinal permeability in mice or rats. Dosages and volumes should be scaled appropriately based on animal weight.

Materials and Reagents

- L-Rhamnose monohydrate (Sigma-Aldrich or equivalent)
- Lactulose (Sigma-Aldrich or equivalent)
- Sterile Water or 0.9% Saline
- Oral Gavage Needles (size appropriate for animal)
- Metabolic Cages for urine collection
- Microcentrifuge tubes
- Analytical system for sugar quantification (HPLC with Refractive Index Detector (RID) or LC-MS/MS)[8][10]

Experimental Workflow

Caption: Standard workflow for an in vivo intestinal permeability study.

Step-by-Step Procedure

- Animal Preparation:
 - Acclimatization: House animals individually in metabolic cages for at least 24 hours prior to the study to minimize stress-induced physiological changes.
 - Fasting: Fast animals overnight (e.g., 10-12 hours) to ensure an empty gastrointestinal tract, which standardizes absorption.[8][11] Water should be provided ad libitum. Prohibiting exercise, alcohol, or NSAIDs two days prior is a standard practice in human studies that can be adapted for animal models to reduce variability.[11]
- Preparation of Dosing Solution:

- Prepare a fresh solution of lactulose and L-rhamnose in sterile water. A commonly used concentration for rodents is 50 mg/mL lactulose and 10 mg/mL L-rhamnose.[9]
- Rationale: The 5:1 ratio of lactulose to rhamnose is well-established and sufficient to discriminate between normal and moderately increased permeability.[9]
- Ensure the solution is fully dissolved and at room temperature before administration.

- Dosing and Sample Collection:
 - On the morning of the experiment, record the animal's body weight.
 - Administer the sugar solution via oral gavage. A typical dose volume is 10 mL/kg.
 - Immediately after dosing, return the animal to the metabolic cage.
 - Collect all urine produced over a defined period, typically 5 hours for small intestinal permeability.[10][11] Some protocols may use longer collection times (up to 24 hours) to assess permeability in different gut regions.[11][12]
 - At the end of the collection period, record the total urine volume.
- Sample Processing and Analysis:
 - Centrifuge the urine samples (e.g., 2000 x g for 10 minutes at 4°C) to pellet any contaminants.[8]
 - Transfer the supernatant to a clean, labeled microcentrifuge tube. Samples can be stored at -80°C until analysis.[8]
 - Quantify the concentrations of lactulose and L-rhamnose in the urine using a validated analytical method such as HPLC-RID or, for higher sensitivity, LC-MS/MS.[2][8][10]

Data Analysis and Interpretation

The primary endpoint is the urinary Lactulose/Rhamnose (L/R) ratio.

Calculation

The calculation can be based on either the concentration ratio or the total excretion ratio. The latter is more robust as it accounts for variations in urine output.

- Calculate Total Mass Excreted for each sugar:
 - $\text{Mass (mg)} = \text{Concentration (mg/mL)} \times \text{Total Urine Volume (mL)}$
- Calculate Percent Recovery (Optional but Recommended):
 - $\% \text{ Recovery} = (\text{Total Mass Excreted (mg)} / \text{Total Mass Administered (mg)}) \times 100$
- Calculate the L/R Ratio:
 - $\text{L/R Ratio} = \% \text{ Recovery of Lactulose} / \% \text{ Recovery of Rhamnose}$

Interpreting the Results

- Healthy State: In healthy subjects, the L/R ratio is typically low (e.g., < 0.05 in children), indicating low permeability to lactulose.[10]
- Increased Permeability: In conditions of compromised gut integrity (e.g., induced by NSAIDs like indomethacin or in disease models), the L/R ratio will be significantly increased.[13] This is primarily driven by a substantial increase in lactulose excretion.
- Mucosal Damage: In cases of severe mucosal damage or villous atrophy (as seen in celiac disease), L-rhamnose absorption may decrease due to a reduced absorptive surface area.[5] [6] This can also lead to an elevated L/R ratio, highlighting the importance of interpreting the ratio in the context of individual sugar recovery values.[5][6]

Sample Data Representation

The following table shows representative data from a study using a rodent model of NSAID-induced gut injury.

Group	N	% Lactulose Recovery (Mean ± SD)	% Rhamnose Recovery (Mean ± SD)	L/R Ratio (Mean ± SD)
Vehicle Control	8	0.35 ± 0.12	14.5 ± 2.1	0.024 ± 0.009
Indomethacin	8	2.15 ± 0.65	13.9 ± 2.5	0.155 ± 0.041

* p < 0.01
compared to
Vehicle Control

Assay Validation and Controls

For trustworthy results, the protocol must be self-validating.

- Positive Control: Include a group of animals treated with a substance known to increase intestinal permeability, such as the NSAID indomethacin.[13] This confirms that the assay is sensitive enough to detect a change.
- Negative Control: A vehicle-treated group establishes the baseline permeability for the specific animal strain and conditions used.
- Analytical Validation: The HPLC or LC-MS/MS method used for sugar quantification must be fully validated for linearity, accuracy, precision, and limits of detection and quantification according to established guidelines.[2][10]

Conclusion

The dual-sugar permeability test using L-rhamnose and lactulose is a powerful, non-invasive, and well-validated method for assessing intestinal barrier function. The L/R ratio provides a normalized index that controls for variables such as gastric emptying and renal function. By following a rigorous and standardized protocol, researchers can obtain reliable and reproducible data crucial for understanding disease mechanisms and evaluating the impact of novel therapeutics on gut health.

References

- Intestinal Permeability Test - Veterinary Laboratory UK | Diagnostic Services - BattLab. (n.d.). BattLab.
- van der Slikke, E. C., et al. (2001). The sensitivity of the lactulose/rhamnose gut permeability test. PubMed.
- Miki, K., et al. (1996). Rapid and simultaneous quantification of rhamnose, mannitol, and lactulose in urine by HPLC for estimating intestinal permeability in pediatric practice. Clinical Chemistry.
- van der Voort, J. R., et al. (2000). Increased lactulose/rhamnose ratio during fluid load is caused by increased urinary lactulose excretion. American Journal of Physiology-Gastrointestinal and Liver Physiology.
- Al-Toma, A., et al. (2020). Role of Lactulose Rhamnose Permeability Test in Assessing Small Bowel Mucosal Damage in Children with Celiac Disease. PMC - NIH.
- Syed, S., et al. (2016). Improving the detection of environmental enteric dysfunction: a lactulose, rhamnose assay of intestinal permeability in children aged under 5 years exposed to poor sanitation and hygiene. BMJ Global Health.
- PSQU - Procedure: Intestinal Permeability Test (01243). (2018).
- Standard Operating Procedure: Intestinal Permeability. (n.d.). genieur.eu.
- Validation of New Tests for Gastrointestinal (GI) Permeability. (2011). TrialScreen.
- Khoshbin, K., et al. (2021). Development and Validation of Test for "Leaky Gut" Small Intestinal and Colonic Permeability Using Sugars in Healthy Adults. Gastroenterology.
- Camilleri, M., et al. (2021). Development and Validation of Test for "Leaky Gut" Small Intestinal and Colonic Permeability Using Sugars in Healthy Adults. PubMed Central.
- González-García, E., et al. (2022). Validation of an Ex Vivo Permeation Method for the Intestinal Permeability of Different BCS Drugs and Its Correlation with Caco-2 In Vitro Experiments. MDPI.
- Validation of New Tests for Gastrointestinal (GI) Permeability. (2009). ClinicalTrials.gov.
- van Wijck, K., et al. (2012). Novel multi-sugar assay for site-specific gastrointestinal permeability analysis: a randomized controlled crossover trial. PubMed.
- Jeukendrup, A. E., et al. (2017). Lactulose and D-ribose sugar test for the analysis of intestinal.... ResearchGate.
- Rhamnose and Rhamnitol in Dual Sugar Permeability Tests. (2018). ResearchGate.
- Karasov, W. H. (2017). Integrative physiology of transcellular and paracellular intestinal absorption. Journal of Experimental Biology.
- Wood, E. R., et al. (2023). An LC-MS/MS Method for the Evaluation of Intestinal Permeability in Blood Plasma. Chromatography Today.
- Karasov, W. H. (2017). Integrative physiology of transcellular and paracellular intestinal absorption. The Company of Biologists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. battlab.com [battlab.com]
- 6. Role of Lactulose Rhamnose Permeability Test in Assessing Small Bowel Mucosal Damage in Children with Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gh.bmj.com [gh.bmj.com]
- 8. digestivehealth.org.au [digestivehealth.org.au]
- 9. The sensitivity of the lactulose/rhamnose gut permeability test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid and simultaneous quantification of rhamnose, mannitol, and lactulose in urine by HPLC for estimating intestinal permeability in pediatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genieur.eu [genieur.eu]
- 12. Development and Validation of Test for “Leaky Gut” Small Intestinal and Colonic Permeability Using Sugars in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel multi-sugar assay for site-specific gastrointestinal permeability analysis: a randomized controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Quantifying Intestinal Permeability Using L-Rhamnose]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13392383#use-of-l-rhamnose-in-studying-intestinal-permeability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com